

Crystal Structure Analysis of 2,4-Dichlorophenylboronic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2,4-Dichlorophenylboronic acid

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of **2,4-Dichlorophenylboronic acid** has not been publicly deposited in crystallographic databases. This technical guide therefore presents a representative analysis based on the expected structural characteristics of substituted phenylboronic acids. The quantitative data herein is illustrative, derived from crystallographic principles and data for analogous compounds, to provide a framework for researchers undertaking similar structural investigations.

Introduction

2,4-Dichlorophenylboronic acid is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its three-dimensional structure crucial for predicting its reactivity, intermolecular interactions, and solid-state properties.^[1] Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise atomic arrangement within a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing.^{[2][3]} This guide outlines the expected crystallographic parameters for **2,4-Dichlorophenylboronic acid** and provides a detailed protocol for its structural determination.

Hypothetical Crystallographic Data

The following tables summarize the anticipated crystallographic data for **2,4-Dichlorophenylboronic acid**, assuming a common crystal system for phenylboronic acid derivatives.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Illustrative Value
Empirical formula	C ₆ H ₅ BCl ₂ O ₂
Formula weight	190.81
Temperature	100(2) K
Wavelength (Mo K α)	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	8.5 Å
b	10.2 Å
c	9.8 Å
α	90°
β	105°
γ	90°
Volume	820 Å ³
Z (molecules per unit cell)	4
Calculated density	1.54 Mg/m ³
Absorption coefficient	0.85 mm ⁻¹
F(000)	384
Crystal size	0.25 x 0.20 x 0.15 mm ³
Theta range for data collection	2.5° to 28.0°
Reflections collected	5000
Independent reflections	1900 [R(int) = 0.04]
Completeness to theta	99.5 %

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1900 / 0 / 100
Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.05$, $wR_2 = 0.12$
R indices (all data)	$R_1 = 0.06$, $wR_2 = 0.13$
Largest diff. peak and hole	0.45 and -0.40 e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA)

Atom 1	Atom 2	Length
C1	B1	1.56
B1	O1	1.37
B1	O2	1.37
C2	Cl1	1.74
C4	Cl2	1.74

Table 3: Selected Bond Angles ($^\circ$)

Atom 1	Atom 2	Atom 3	Angle
O1	B1	O2	118.0
O1	B1	C1	121.0
O2	B1	C1	121.0
C6	C1	C2	119.0
C1	C2	Cl1	120.0
C3	C4	Cl2	119.5

Experimental Protocols

The determination of a crystal structure is a multi-step process, from the preparation of a suitable crystal to the final refinement of the atomic model.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. For a compound like **2,4-Dichlorophenylboronic acid**, several crystallization methods can be employed:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with an anti-solvent like hexane) is allowed to evaporate slowly at a constant temperature. This is often the simplest and most effective method.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
- **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

Data Collection

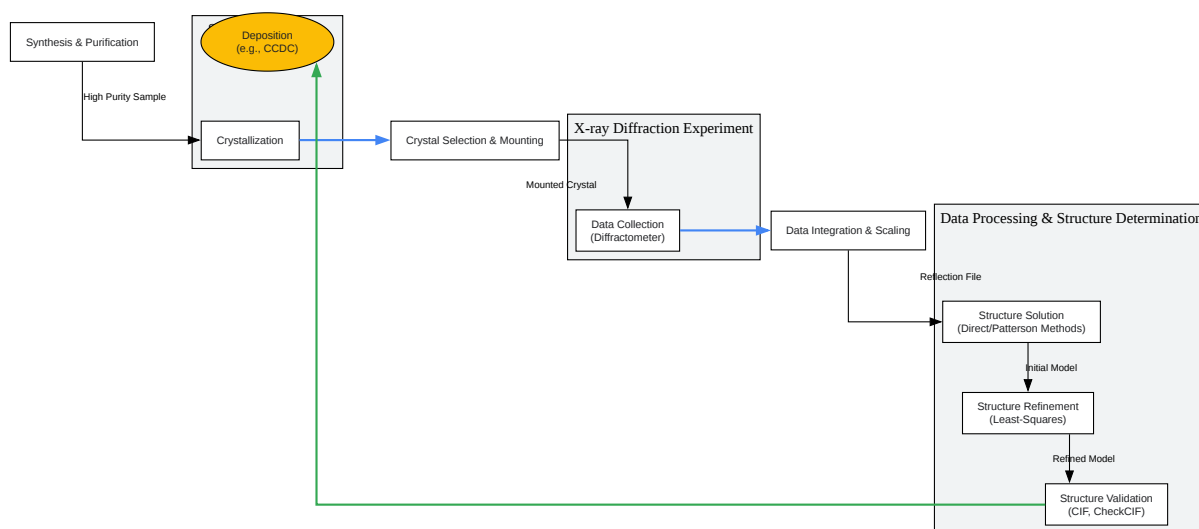
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage during data collection.[4]
- **Diffractometer Setup:** The crystal is mounted on a goniometer head in the X-ray diffractometer. Modern diffractometers are equipped with a microfocus X-ray source (e.g., Mo or Cu K α radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3]
- **Data Collection Strategy:** A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high completeness of the unique reflections and a sufficient redundancy for accurate scaling and merging of the data.

Structure Solution and Refinement

- **Data Integration and Scaling:** The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.
- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
- **Structure Refinement:** The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.^{[5][6]} This process iteratively adjusts the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factors (R_1 and wR_2), the goodness-of-fit, and the residual electron density map.^[7]

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.



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Workflow of Single-Crystal X-ray Diffraction Analysis.

Conclusion

While a definitive crystal structure of **2,4-Dichlorophenylboronic acid** is not yet available in the public domain, this technical guide provides a comprehensive overview of the expected structural parameters and the experimental procedures required for its determination. The

illustrative data and detailed protocols serve as a valuable resource for researchers in structural chemistry and drug development, facilitating the analysis of this and related compounds. A full understanding of the solid-state structure will undoubtedly aid in the rational design of new synthetic routes and the development of novel molecules with tailored properties.

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